N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic compound with the molecular formula C14H15ClN2OS. This compound features a thiazole ring, a chloromethyl group, and an acetamide moiety, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Chloromethylation: The thiazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Acetamide Formation: The final step involves the reaction of the chloromethylated thiazole with 4-ethylphenylamine and acetic anhydride to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate the hydrolysis process.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidized forms of the thiazole ring.
Hydrolysis Products: 4-ethylphenylamine and acetic acid.
Scientific Research Applications
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Chemical Reactivity: The chloromethyl group can act as an electrophile, participating in various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-[4-(bromomethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide: Bromine instead of chlorine in the chloromethyl group.
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-isopropylphenyl)acetamide: Isopropyl group instead of an ethyl group.
Uniqueness
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-11-4-6-13(7-5-11)17(10(2)18)14-16-12(8-15)9-19-14/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIJWLYHPPGJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836076 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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